molecular formula C15H17N B2712822 (R)-(2,4-Dimethylphenyl)(phenyl)methanamine CAS No. 1422053-36-8

(R)-(2,4-Dimethylphenyl)(phenyl)methanamine

Cat. No. B2712822
CAS RN: 1422053-36-8
M. Wt: 211.308
InChI Key: SUNSGWLJZIJJDI-OAHLLOKOSA-N
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Description

Amines like “®-(2,4-Dimethylphenyl)(phenyl)methanamine” are organic compounds that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms are replaced by substituents such as phenyl and alkyl groups .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like alkylation, acylation, and reduction . For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms or organic substituents. The nitrogen atom in amines is sp3 hybridized and has a lone pair of electrons, making amines basic .


Chemical Reactions Analysis

Amines undergo various reactions, including reactions with nitrous acid, which can distinguish primary, secondary, and tertiary amines . They can also be alkylated or acylated .


Physical And Chemical Properties Analysis

Amines have distinct physical and chemical properties. For instance, the boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .

Scientific Research Applications

Safety and Hazards

The safety and hazards of amines can vary widely depending on their specific structure and properties. It’s important to refer to the specific Safety Data Sheet (SDS) for each compound .

Future Directions

The future directions in the study of amines and similar compounds could involve the development of new synthesis methods, the exploration of new reactions, and the discovery of new applications in various fields .

properties

IUPAC Name

(R)-(2,4-dimethylphenyl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15H,16H2,1-2H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNSGWLJZIJJDI-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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